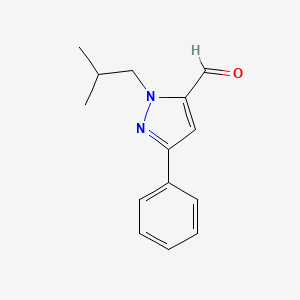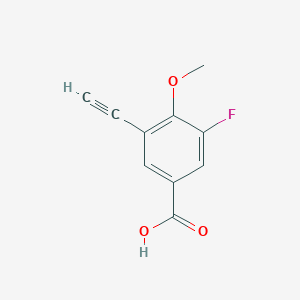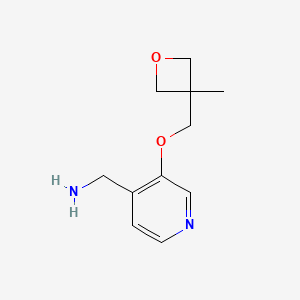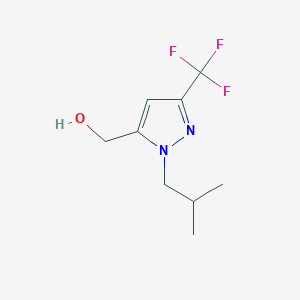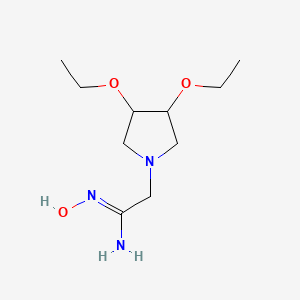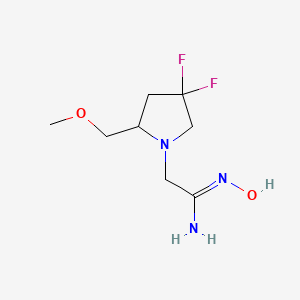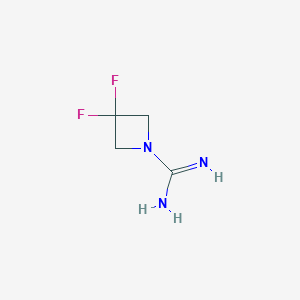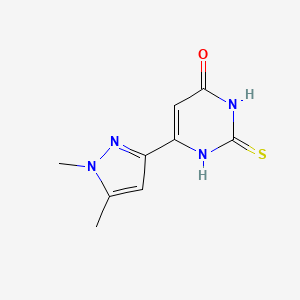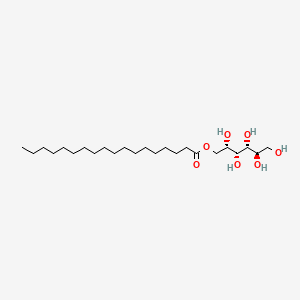![molecular formula C18H18N6O4S B13427309 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile is a complex organic compound that belongs to the class of purine nucleosides. This compound features a purine base attached to a ribosyl moiety, which is further linked to a benzonitrile group via a sulfanylmethyl bridge. The presence of multiple functional groups, including amino, hydroxyl, and nitrile groups, makes this compound highly versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile typically involves multiple steps:
Formation of the Purine Nucleoside: The purine base is first synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Ribosyl Moiety: The ribosyl moiety is then attached to the purine base through glycosylation reactions.
Introduction of the Sulfanylmethyl Bridge: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is attached through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protective groups and purification steps, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the ribosyl moiety can undergo oxidation to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Used in studies to investigate the inhibition of specific enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: Employed in research to study interactions with DNA and RNA.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Cancer Research: Investigated for its role in inhibiting cancer cell proliferation.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biotechnology: Employed in the development of biotechnological tools and assays.
Mechanism of Action
The mechanism of action of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-2H-purine-2-thione
- 2-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both enzymes and nucleic acids makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C18H18N6O4S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
FLWUWSUNBCHXLC-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)C#N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
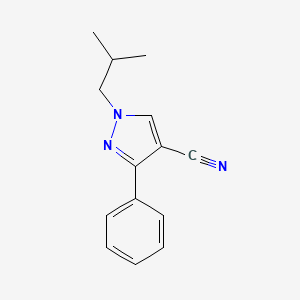
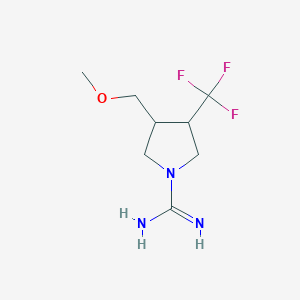

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
